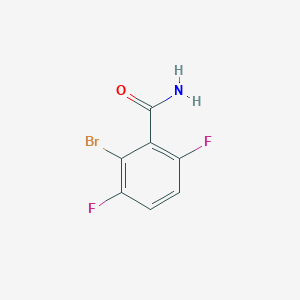

2-Bromo-3,6-difluorobenzamide

描述

Structure

3D Structure

属性

CAS 编号 |

1805523-17-4 |

|---|---|

分子式 |

C7H4BrF2NO |

分子量 |

236.01 g/mol |

IUPAC 名称 |

2-bromo-3,6-difluorobenzamide |

InChI |

InChI=1S/C7H4BrF2NO/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H2,11,12) |

InChI 键 |

WJNHMMBULSSOGI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1F)C(=O)N)Br)F |

规范 SMILES |

C1=CC(=C(C(=C1F)C(=O)N)Br)F |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 2 Bromo 3,6 Difluorobenzamide

Retrosynthetic Analysis and Key Disconnections for 2-Bromo-3,6-difluorobenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is the amide bond (C-N bond). This disconnection simplifies the molecule into two key synthons: an acyl cation equivalent derived from 2-Bromo-3,6-difluorobenzoic acid and an ammonia (B1221849) equivalent.

This primary disconnection suggests that the most straightforward synthetic approach involves the formation of the amide from its corresponding carboxylic acid. A secondary, less common disconnection could involve the carbon-bromine bond, potentially starting from a difluorobenzamide and introducing the bromine atom at a later stage, though this can present challenges with regioselectivity. Therefore, the synthesis almost invariably proceeds through the key intermediate, 2-Bromo-3,6-difluorobenzoic acid.

Direct Synthetic Routes to this compound

Direct routes to the title compound primarily focus on the formation of the amide functional group from a suitable precursor.

The most prevalent method for synthesizing benzamides is the amidation of the corresponding benzoic acid. The direct reaction of a carboxylic acid with ammonia is generally inefficient and requires high temperatures. Therefore, the carboxylic acid, 2-Bromo-3,6-difluorobenzoic acid, is typically activated first. Common activation methods include:

Conversion to Acyl Halide: The benzoic acid is treated with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 2-Bromo-3,6-difluorobenzoyl chloride. This intermediate is then reacted with aqueous or gaseous ammonia to yield the final amide product.

Use of Coupling Reagents: A wide array of coupling reagents can facilitate amide bond formation directly from the carboxylic acid without isolating the acyl chloride. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), activate the carboxyl group to promote amidation upon the addition of ammonia.

While specific examples for this compound are not detailed in the literature, the amidation of the closely related 2-bromobenzoic acids is a well-established, high-yielding procedure. nih.gov

An alternative strategy involves the synthesis of the benzamide (B126) through the transformation of other functional groups on the aromatic ring. A primary example is the hydrolysis of a nitrile.

Hydrolysis of 2-Bromo-3,6-difluorobenzonitrile (B1446713): The corresponding nitrile, 2-Bromo-3,6-difluorobenzonitrile, can be hydrolyzed under controlled acidic or basic conditions to produce this compound. nih.gov For instance, the synthesis of 2,6-difluorobenzamide (B103285) is successfully achieved by the hydrolysis of 2,6-difluorobenzonitrile (B137791) using hydrogen peroxide and sodium hydroxide (B78521). chemicalbook.com This method offers a high-yield pathway, provided the nitrile precursor is accessible.

Table 1: Example Hydrolysis Reaction for a Related Difluorobenzamide

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

Synthesis of Critical Precursors and Intermediates

The primary precursor, 2-Bromo-3,6-difluorobenzoic acid, can be synthesized via ortho-lithiation. biosynth.com A similar strategy is employed for the synthesis of the isomeric 3-Bromo-2,6-difluorobenzoic acid. echemi.com The process involves the deprotonation of a suitable starting material, like 1-bromo-2,4-difluorobenzene, using a strong base such as n-butyllithium in the presence of a directing group or a sterically hindered amine like diisopropylamine (B44863) or 2,2,6,6-tetramethylpiperidine (B32323) at low temperatures. echemi.com The resulting organolithium species is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which upon acidic workup, yields the desired benzoic acid. echemi.com

Table 2: Synthesis of a Bromodifluorobenzoic Acid Intermediate

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2,4-difluorobenzene | 1) n-Butyllithium, 2,2,6,6-tetramethylpiperidine, THF | 1) -78°C, 1 hour | 3-Bromo-2,6-difluorobenzoic acid | 64.6% | echemi.com |

| 2) Dry Ice (CO₂) | 2) -78°C, 2 hours |

Difluorobenzaldehydes and difluorobenzonitriles are valuable intermediates for alternative synthetic routes. For example, 2,5-Difluorobenzaldehyde can be prepared from 1,4-difluorobenzene (B165170) by lithiation with n-butyllithium followed by formylation with N-methylformanilide. prepchem.com The synthesis of 2,5-difluorobenzonitrile (B1295057) is also a key process, as this compound is a versatile building block for pharmaceuticals and agrochemicals. chemimpex.com

The synthesis of nitriles can also be achieved through halogen exchange reactions. For instance, 2,6-difluorobenzonitrile can be produced from 2,6-dichlorobenzonitrile (B3417380) by reacting it with potassium fluoride (B91410) in the presence of a phase-transfer catalyst. google.com Another important route to substituted benzonitriles is the Sandmeyer reaction, where a diazonium salt, formed from the corresponding aniline, is treated with a cyanide salt. However, this reaction can sometimes lead to unexpected side products depending on the substituents present on the ring. rsc.org

Table 3: Synthesis of a Difluorobenzaldehyde Intermediate

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Difluorobenzene | 1) n-Butyllithium, THF | 1) -60°C to -45°C | 2,5-Difluorobenzaldehyde | 77.5% | prepchem.com |

| 2) N-Methylformanilide | 2) -60°C to -30°C |

Catalytic Approaches in the Synthesis of this compound

Catalytic methods are central to the efficient synthesis of complex molecules like this compound. These approaches offer advantages in terms of reaction conditions, yields, and selectivity. Both transition metal catalysis and organocatalysis have been explored for the key chemical transformations required.

Palladium catalysts are highly versatile and widely employed in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, palladium-catalyzed reactions such as carbonylation and amination are of significant interest.

Another plausible palladium-catalyzed strategy begins with 2-bromo-3,6-difluorobenzoic acid. The carboxylic acid can be activated, for example, by conversion to its corresponding acyl chloride (2-bromo-3,6-difluorobenzoyl chloride). This activated intermediate can then undergo a palladium-catalyzed amination reaction with an appropriate ammonia surrogate to furnish the final product. While direct palladium-catalyzed amidation of acyl chlorides is less common than the coupling of aryl halides with amines, related transformations have been documented. For example, the synthesis of tertiary benzamides via palladium-catalyzed coupling of arylboronic esters and carbamoyl (B1232498) chlorides has been reported, highlighting the utility of palladium in forming amide bonds. organic-chemistry.org

The table below summarizes representative conditions for palladium-catalyzed carbonylations of aryl halides, which could be adapted for the synthesis of this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Pressure (CO) | Substrate Type | Product Type | Reference |

| Pd(OAc)₂ | Xantphos | DBU | Toluene | 100 | 20 bar | 1,2-diiodobenzene | Oxazocine derivative | mdpi.com |

| Pd(PPh₃)₂Cl₂ | IMes | - | Toluene | 80 | 2 atm | Secondary alkyl bromides | Esters | organic-chemistry.org |

| Pd(OAc)₂ | CataCXium A | - | Dioxane | 80-130 | 2 bar | Aryl bromides | Primary amides | mdpi.com |

This table presents data from related reactions to illustrate potential conditions, not the direct synthesis of this compound.

Beyond palladium, other transition metals and organocatalysts offer alternative synthetic routes to this compound. A key pathway involves the hydration of 2-bromo-3,6-difluorobenzonitrile.

Transition Metal-Catalyzed Nitrile Hydration

The selective hydration of nitriles to amides is a well-established transformation that can be catalyzed by various transition metals. Rhodium complexes, for instance, have been shown to be effective catalysts for the hydration of benzonitriles to benzamides under mild conditions. mdpi.com These reactions often proceed with high selectivity, avoiding the over-hydrolysis to the carboxylic acid. Copper-based catalysts have also been employed for the hydration of nitriles. oatext.com While specific studies on 2-bromo-3,6-difluorobenzonitrile are not extensively documented, the general applicability of these catalytic systems suggests they are viable methods for its conversion to the corresponding amide.

The table below outlines representative conditions for transition metal-catalyzed nitrile hydration.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |

| [RhCl(cod)(IMes)]/NaOH | 2-Propanol/Water | 80 | 3 | 89 | Benzonitrile | mdpi.com |

| Copper(II) acetate | Water | 100 | 24 | - | Various nitriles | oatext.com |

| Fe₃O₄@MgO | Water | 100 | - | - | Benzonitriles | researchgate.net |

This table presents data from related reactions to illustrate potential conditions, not the direct synthesis of this compound.

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for the synthesis of amides. The direct condensation of carboxylic acids and amines can be facilitated by various organocatalysts. For example, the synthesis of benzamides from benzoic acids and amines has been achieved using a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation. researchgate.net This method offers a green and efficient pathway for amide bond formation. Another approach involves the use of isocyanates and carboxylic acids in the presence of a catalyst like silver carbonate, although this proceeds through a different mechanism. publish.csiro.au The application of such organocatalytic methods to the synthesis of this compound from its corresponding benzoic acid and an ammonia source represents a promising and environmentally benign synthetic strategy.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Bromo 3,6 Difluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Further research and publication of the experimental analysis of 2-Bromo-3,6-difluorobenzamide are required before a detailed scientific article on its specific structural and spectroscopic properties can be composed.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million, ppm), HRMS allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₇H₄BrF₂NO. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. An experimental HRMS analysis would be expected to yield a mass value that corresponds closely to this theoretical calculation. A key feature in the mass spectrum of a monobrominated compound is the presence of two major peaks of nearly equal intensity for the molecular ion, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern serves as a definitive signature for the presence of a single bromine atom in the molecule.

The table below outlines the theoretically calculated mass for the molecular ion [M+H]⁺ of this compound. Experimental verification would involve comparing the measured m/z value against this theoretical value; a minimal difference would confirm the molecular formula.

Interactive Data Table: Theoretical HRMS Data for this compound The data presented is theoretical. An experimental value would be obtained from actual HRMS analysis.

| Ion Formula | Isotope Composition | Theoretical Mass (Da) |

|---|---|---|

| [C₇H₅BrF₂NO]⁺ | C₇H₅⁷⁹BrF₂NO | 235.9520 |

| C₇H₅⁸¹BrF₂NO | 237.9499 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared light or the inelastic scattering of laser light (Raman effect) corresponds to specific molecular vibrations, such as stretching and bending of bonds. These techniques provide a molecular "fingerprint" and detailed information about the functional groups present. docbrown.info

The structure of this compound contains several key functional groups: a primary amide (-CONH₂), carbon-fluorine (C-F) bonds, a carbon-bromine (C-Br) bond, and a substituted benzene (B151609) ring. Analysis of related substituted benzamides allows for the confident assignment of expected vibrational frequencies. nih.govaip.org

Key expected vibrational modes include:

N-H Stretching: The primary amide group will show two distinct N-H stretching bands in the region of 3400-3100 cm⁻¹.

C=O Stretching (Amide I band): A very strong absorption due to the carbonyl stretch is expected between 1715-1650 cm⁻¹. esisresearch.org

N-H Bending (Amide II band): This vibration, coupled with C-N stretching, typically appears in the 1650-1580 cm⁻¹ range.

Aromatic C=C Stretching: The benzene ring will exhibit characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-F Stretching: Strong absorptions corresponding to the C-F bonds are expected in the 1350-1100 cm⁻¹ range.

C-Br Stretching: A characteristic absorption for the carbon-bromine bond is anticipated at lower wavenumbers, typically between 650-550 cm⁻¹. docbrown.info

The complementary nature of IR and Raman is particularly useful; for instance, the symmetric vibrations of the substituted ring are often stronger in the Raman spectrum, while the polar amide group vibrations are typically very strong in the IR spectrum. acs.org

Interactive Data Table: Predicted Vibrational Frequencies for this compound Frequencies are based on established ranges for the specified functional groups from spectroscopic analysis of analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Source |

|---|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amide (-NH₂) | 3400 - 3100 | Medium-Strong | researchgate.net |

| C-H Aromatic Stretch | Aromatic Ring | 3100 - 3000 | Medium-Weak | |

| C=O Stretch (Amide I) | Amide (-C=O) | 1715 - 1650 | Very Strong | esisresearch.org |

| N-H Bend (Amide II) | Amide (-NH₂) | 1650 - 1580 | Strong | |

| C=C Aromatic Ring Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable | aip.org |

| C-F Stretch | Aryl-Fluoride | 1350 - 1100 | Strong | |

| C-Br Stretch | Aryl-Bromide | 650 - 550 | Medium-Strong | docbrown.info |

Chemical Reactivity and Derivatization Pathways of 2 Bromo 3,6 Difluorobenzamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) on the 2-Bromo-3,6-difluorobenzamide ring is a challenging transformation. The benzene ring is significantly deactivated by the strong inductive electron-withdrawing effects of the two fluorine atoms, the bromine atom, and the amide functionality. These reactions generally require a potent electrophile and a strong Lewis acid catalyst. gold-chemistry.org

The substitution pattern is governed by the directing effects of the existing substituents. Halogens (F, Br) are deactivating but ortho, para-directing, while the amide group is also deactivating and primarily meta-directing. The two available positions for substitution are C4 and C5.

Position C4: This position is para to the fluorine at C1 and ortho to the fluorine at C3. It is also meta to the bromine at C2 and the amide group at C1.

Position C5: This position is ortho to the fluorine at C6 and meta to the other substituents.

Considering the combined electronic and steric influences, substitution is difficult to predict without experimental data. The strong deactivation of the ring suggests that harsh reaction conditions would be necessary, which might lead to low yields or complex product mixtures.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the aromatic ring, caused by the three halogen substituents and the amide group, makes this compound a potential candidate for Nucleophilic Aromatic Substitution (NAS). fluorine1.ruscholaris.ca These reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. scholaris.calibretexts.org

In this molecule, direct substitution of a halogen via the addition-elimination (SNAr) mechanism is not straightforward. While the ring is activated, there isn't a nitro group or similarly powerful activating group ortho or para to any of the halogens. Research on the isomeric 4-bromo-2,6-difluorobenzamide (B1444744) suggests that ortho-fluorine atoms are generally resistant to nucleophilic substitution, with reactivity being directed towards the bromine site for other reaction types.

An alternative pathway for NAS is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. fishersci.commasterorganicchemistry.com This reaction occurs in the presence of a very strong base, such as sodium amide (NaNH2). fishersci.com For this compound, elimination of hydrogen bromide (HBr) from either C2/C3 or C2/C1 could theoretically lead to the formation of a benzyne, which would then be attacked by a nucleophile. This cine substitution could result in the incoming nucleophile adding to a different position than the one vacated by the leaving group. fishersci.com

Transformations Involving the Bromine Moiety

The carbon-bromine bond is the most versatile reaction site for creating new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. The reactivity order for aryl halides in these reactions is generally I > Br > Cl. wikipedia.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations for aryl bromides. masterorganicchemistry.com These reactions follow a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a powerful method for forming biaryl compounds. For this compound, this reaction would replace the bromine atom with an aryl, heteroaryl, or vinyl group. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

Sonogashira Reaction: This coupling involves a terminal alkyne and the aryl bromide, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. wikipedia.orgorganic-chemistry.org Copper-free protocols have also been developed. nih.gov This reaction would install an alkynyl substituent at the C2 position.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This results in the formation of a substituted alkene, with the aryl group from the benzamide (B126) adding across the double bond.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Biaryl or Aryl-alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Arylalkyne |

| Heck | Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | Substituted Alkene |

Halogen-Metal Exchange Reactions

The bromine atom can be swapped for a metal, typically lithium, through a halogen-metal exchange reaction. This is commonly achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This process generates a highly reactive aryllithium intermediate, 2-lithio-3,6-difluorobenzamide. This nucleophilic species can then be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C2 position.

Direct C-H Activation and Functionalization

While transformations involving the C-Br bond are common, direct functionalization of the C-H bonds at positions C4 and C5 offers an alternative, atom-economical synthetic route. Such reactions are typically achieved using transition metal catalysts (e.g., Pd, Rh, Ru) and are often guided by a directing group on the substrate. nih.govrsc.org

The amide group (-CONH₂) is a well-established directing group capable of guiding a metal catalyst to an ortho C-H bond through chelation assistance. nih.gov In this compound, the C-H bond at position C5 is ortho to the amide's nitrogen atom (when considering the potential for chelation involving the carbonyl oxygen and the metal center). This suggests that site-selective C-H activation and subsequent functionalization (e.g., arylation, acylation, amination) could be achieved at the C5 position. chemrxiv.org

Reactions at the Amide Functionality

The primary amide group is a versatile functional handle that can undergo several important transformations.

Hydrolysis and Amidation Transformations

The amide functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. While specific studies on the hydrolysis of this compound are not extensively detailed in the literature, the reactivity can be inferred from closely related compounds such as 2,6-difluorobenzamide (B103285).

The hydrolysis of 2,6-difluorobenzamide to 2,6-difluorobenzoic acid is a known transformation. researchgate.net This reaction typically proceeds via nucleophilic acyl substitution, where water or a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the amide. The presence of electron-withdrawing fluorine atoms on the benzene ring is expected to influence the reaction rate. A study on the kinetics of 2,6-difluorobenzonitrile (B137791) hydrolysis revealed that the intermediate, 2,6-difluorobenzamide, further hydrolyzes to 2,6-difluorobenzoic acid. researchgate.net The apparent activation energy for this amide hydrolysis was determined to be 75.4 kJ·mol⁻¹. researchgate.net It is reasonable to assume a similar pathway for this compound, which would yield 2-Bromo-3,6-difluorobenzoic acid.

Amidation transformations can refer to the formation of the amide from its corresponding carboxylic acid or the conversion of the amide to a different amide (transamidation). The synthesis of substituted benzamides is often achieved by activating the corresponding benzoic acid. For instance, 4-Bromo-2,6-difluorobenzamide can be prepared from 4-bromo-2,6-difluorobenzoic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of benzotriazol-1-ol, followed by reaction with ammonia (B1221849). This standard amidation procedure is a key step in the synthesis of such compounds.

| Transformation | Reactant | Product | Conditions | Reference |

| Hydrolysis | 2,6-Difluorobenzamide | 2,6-Difluorobenzoic acid | High-temperature liquid water | researchgate.net |

| Amidation | 4-Bromo-2,6-difluorobenzoic acid | 4-Bromo-2,6-difluorobenzamide | EDC·HCl, Benzotriazol-1-ol, NH₃ |

Reduction of the Amide Group

The carbonyl group of the amide in this compound can be reduced to a methylene (B1212753) group (-CH₂-), converting the benzamide into a benzylamine (B48309) derivative. This transformation is a key method for producing amines from amides.

The most common reagent for this reduction is a strong hydride source, such as lithium aluminum hydride (LiAlH₄), typically used in a dry ether solvent. savemyexams.com This method is broadly applicable to a wide range of amides, including primary, secondary, and tertiary amides. sparkl.me A patent describes a general process for the reduction of primary and secondary amides, which may have halogen substituents, to the corresponding primary and secondary amines using a reducing agent in the presence of an organometallic halide of a group IIA element. google.com The product of the reduction of this compound would be (2-Bromo-3,6-difluorophenyl)methanamine. This resulting amine can then serve as a precursor for further synthetic modifications.

| Reaction | Reactant | Reagent | Solvent | Product | Reference |

| Amide Reduction | Amides | Lithium Aluminum Hydride (LiAlH₄) | Dry Ether | Amines | savemyexams.com |

| Amide Reduction | Primary/Secondary Amides (incl. halogenated) | Reducing agent + Group IIA organometallic halide | Various | Primary/Secondary Amines | google.com |

Strategic Derivatization for the Generation of Extended Chemical Scaffolds

This compound is not just a simple molecule but a valuable scaffold for building more complex chemical structures with potential applications in medicinal chemistry and materials science. The term "strategic derivatization" refers to the targeted modification of this core structure to create larger, more elaborate molecules with specific functions.

A key strategy involves using the 2,6-difluorobenzamide motif as a foundational piece in the synthesis of biologically active compounds. For example, derivatives of 2,6-difluorobenzamide are used to synthesize novel benzoylureas containing a pyrimidine (B1678525) moiety. mdpi.com In these syntheses, 2,6-difluorobenzamide is first converted to an isocyanate, which then reacts with various substituted anilines to form the final complex products. mdpi.com These compounds have been investigated for their potential as antifungal and antibacterial agents.

Another example of strategic derivatization is the synthesis of new naphthoquinone thiazole (B1198619) hybrids. bohrium.com In this work, N-((3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)carbamothioyl)-2,6-difluorobenzamide, which is derived from 2,6-difluorobenzamide, is reacted with various α-bromoketones to produce complex hybrid molecules. bohrium.com These hybrids have been studied as potential inhibitors of enzymes like carbonic anhydrases and cholinesterases. bohrium.com

The bromine atom on the this compound scaffold provides an additional handle for derivatization, such as through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions), allowing for the attachment of a wide variety of other chemical groups. This versatility makes it a valuable intermediate for constructing diverse molecular architectures.

Theoretical and Computational Studies on 2 Bromo 3,6 Difluorobenzamide

Quantum Chemical Calculations

No published studies were found that specifically detail the quantum chemical calculations for 2-Bromo-3,6-difluorobenzamide. Such studies would typically involve methods like Density Functional Theory (DFT) to determine the molecule's properties.

Electronic Structure, Molecular Orbital Analysis (HOMO-LUMO), and Charge Distribution

There is no available data on the electronic structure, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the charge distribution for this compound.

Conformational Analysis and Potential Energy Surfaces of the Benzamide (B126) Moiety

A conformational analysis and the corresponding potential energy surfaces for the benzamide moiety of this compound have not been reported in the scientific literature.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

While experimental spectroscopic data may exist, no theoretical predictions of the NMR, IR, and UV-Vis spectra for this compound based on computational methods were found.

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

There are no published molecular docking studies specifically investigating the interactions of this compound with biological targets such as enzyme active sites or protein binding pockets. Research on similar molecules, like derivatives of 2,6-difluorobenzamide (B103285), has utilized molecular docking to explore interactions with targets like the bacterial cell division protein FtsZ.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Conformational Dynamics

No molecular dynamics simulation studies have been published that analyze the intermolecular interactions and conformational dynamics of this compound. Such simulations have been applied to related FtsZ inhibitors to assess the stability of ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Insights in a Molecular Interaction Context

A Quantitative Structure-Activity Relationship (QSAR) analysis for this compound in a molecular interaction context is not available in the current body of scientific literature. QSAR studies have been performed on broader series of benzamide derivatives to correlate their chemical structures with biological activities.

Role of 2 Bromo 3,6 Difluorobenzamide As a Synthetic Intermediate and Building Block

Precursor to Complex Fluorinated Aromatic Compounds

The introduction of fluorine atoms into aromatic systems can dramatically alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com 2-Bromo-3,6-difluorobenzamide serves as an important precursor for the synthesis of complex fluorinated aromatic compounds. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Scaffold for the Development of Advanced Materials

Fluorinated aromatic compounds are increasingly sought after in materials science for creating high-performance polymers, liquid crystals, and organic electronics. researchgate.net The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics, make these materials suitable for demanding applications. This compound can serve as a foundational scaffold for such advanced materials.

The rigid, planar structure of the difluorobenzamide core can be incorporated into polymer backbones to enhance thermal and mechanical properties. Aromatic polyamides, for example, are known for their exceptional strength and heat resistance. By using this compound as a monomer or a precursor to a monomer, materials scientists can develop novel polymers with enhanced solubility and processability due to the fluorine substituents. Furthermore, the bromine atom allows for post-polymerization modification, enabling the grafting of other functional groups onto the polymer chain to create materials with specialized optical or electronic properties. The related compound, 2-Bromo-3,6-difluorobenzonitrile (B1446713), is also noted for its utility in developing new materials with unique electronic and steric characteristics. smolecule.com

Intermediates in the Design of Specific Research Probes and Chemical Tools (e.g., FtsZ inhibitors for bacterial cell division mechanism studies)

One of the most significant applications of the 2,6-difluorobenzamide (B103285) scaffold is in the development of antibacterial agents that target the Filamentous temperature-sensitive protein Z (FtsZ). researchgate.net FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to bacterial death, making it an attractive target for new antibiotics to combat drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com

The 2,6-difluorobenzamide core is a key pharmacophore that binds to an allosteric site on the FtsZ protein. mdpi.com this compound is a valuable intermediate for synthesizing a variety of these inhibitors. Although many reported syntheses start from 2,6-difluoro-3-hydroxybenzamide, the bromo-analogue is a strategic precursor. researchgate.netnih.gov The bromine atom can be readily converted to a hydroxyl group or used in coupling reactions to attach various side chains, which is essential for structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Research has led to the development of numerous 2,6-difluorobenzamide derivatives with potent antibacterial activity. These compounds serve as critical chemical tools for studying the mechanisms of bacterial cell division. researchgate.netnih.gov

| Compound | Modification on Benzamide (B126) Ring | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| 3-chloroalkoxy derivative | -O-(CH₂)n-Cl at position 3 | Bacillus subtilis | 0.25-1 µg/mL | nih.gov |

| 3-bromoalkoxy derivative | -O-(CH₂)n-Br at position 3 | Bacillus subtilis | 0.25-1 µg/mL | nih.gov |

| 3-alkyloxy derivative | -O-R at position 3 | Bacillus subtilis | 0.25-1 µg/mL | nih.gov |

| 3-chloroalkoxy derivative | -O-(CH₂)n-Cl at position 3 | Staphylococcus aureus (susceptible & resistant) | <10 µg/mL | nih.gov |

| 3-bromoalkoxy derivative | -O-(CH₂)n-Br at position 3 | Staphylococcus aureus (susceptible & resistant) | <10 µg/mL | nih.gov |

| 3-alkyloxy derivative | -O-R at position 3 | Staphylococcus aureus (susceptible & resistant) | <10 µg/mL | nih.gov |

Applications in Agrochemical and Specialty Chemical Synthesis

The benzamide functional group is present in a wide range of biologically active molecules, including many commercial agrochemicals. The 2,6-difluorobenzamide structure, in particular, is a key component of several benzoylurea (B1208200) insecticides. guidechem.com These compounds act as insect growth regulators by inhibiting chitin (B13524) synthesis, a process vital for the formation of the insect exoskeleton. guidechem.com

This compound is a strategic starting material for the synthesis of novel agrochemicals. The core 2,6-difluorobenzamide moiety provides the essential structural element for biological activity, while the bromine atom at the 2-position offers a site for chemical diversification. Chemists can utilize this reactive site to introduce different substituents, aiming to enhance potency, broaden the spectrum of activity against various pests, or improve environmental properties such as biodegradability. The related intermediate, 2,6-difluorobenzonitrile (B137791), is recognized as an important precursor for environmentally friendly benzoylurea pesticides. google.com

Examples of commercial insecticides built upon the 2,6-difluorobenzamide scaffold include:

Flufenoxuron: A broad-spectrum insecticide and acaricide. guidechem.com

Chlorfluazuron: An insecticide effective against pests that have developed resistance to other chemical classes. guidechem.com

The ability to synthesize analogues and derivatives from intermediates like this compound is crucial for the ongoing development of new crop protection agents that can address challenges such as pest resistance and the need for more sustainable agricultural practices. nbinno.com

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches to the Synthesis of Halogenated Benzamides

The synthesis of halogenated benzamides is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and enhance safety. Traditional methods often rely on harsh reagents and generate significant waste. Modern approaches focus on developing sustainable and environmentally benign synthetic methodologies. chemrxiv.org

One promising avenue is the use of electrochemical cascade reactions, which allow for the atom-economical construction of amide bonds followed by selective halogenation under environmentally friendly conditions. chemrxiv.org This approach avoids the need for separate activating reagents and complex reaction setups, which can hinder scalability. chemrxiv.org Another green strategy involves the use of recoverable catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, combined with energy-efficient techniques like ultrasonic irradiation. researchgate.net This not only accelerates the reaction but also simplifies catalyst recovery and reuse, aligning with the principles of sustainable chemistry. researchgate.net The development of processes that utilize non-toxic starting materials and produce benign by-products, such as sodium and potassium salts, represents a significant step forward in minimizing the environmental footprint of chemical synthesis. sciencedaily.comeurekalert.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Halogenated Benzamides

| Feature | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Reagents | Often require harsh, stoichiometric activating agents | Employ catalytic systems, electrochemical methods |

| Solvents | Often use volatile organic compounds (VOCs) | Focus on safer solvents, solvent-free conditions, or water |

| By-products | Can generate significant toxic waste | Aim for non-toxic, easily separable by-products |

| Energy | May require high temperatures and prolonged heating | Utilize energy-efficient methods like sonication or photocatalysis |

| Atom Economy | Can be low due to multi-step processes | High, especially in cascade or one-pot reactions |

Development of Novel Catalytic Systems for Efficient Transformations

The development of novel and highly efficient catalytic systems is a cornerstone of modern organic synthesis, enabling transformations under milder conditions with greater selectivity. For halogenated benzamides, research is focused on moving away from strong oxidizing/reducing agents or stoichiometric metal reagents. rsc.org

Visible-light-induced photoredox catalysis has emerged as a powerful technique. rsc.org Using easy-to-prepare organic photocatalysts like 10-aryl-10H-phenothiazine, it is possible to activate strong carbon-halide bonds at room temperature. This mild activation allows for subsequent transformations of the resulting aryl radical. rsc.org Another area of innovation is the use of readily available and stable catalysts like TEMPO (2,2,6,6-tetramethylpiperidine nitroxide) and its derivatives. These can catalyze a wide range of electrophilic halogenation reactions on various unsaturated compounds with high functional group tolerance. nih.gov For cross-coupling reactions, such as the Buchwald-Hartwig amination, the evolution of ligand systems, particularly N-heterocyclic carbenes (NHCs), has enhanced the catalytic efficiency of palladium and nickel catalysts, allowing for reactions under increasingly mild conditions. nih.gov

Exploration of New Chemical Transformations for the 2-Bromo-3,6-difluorobenzamide Scaffold

The this compound scaffold, with its multiple reactive sites, is a prime candidate for the exploration of novel chemical transformations to generate diverse and structurally complex molecules. Research is focused on leveraging the unique reactivity of the carbon-bromine bond.

One innovative strategy involves the generation of an aryl radical from the o-halogenated benzamide (B126) via photoredox catalysis. This reactive intermediate can then undergo a variety of divergent transformations. Depending on the subsequent reaction pathway, this can lead to the synthesis of valuable products such as enamides, isoindolinones, and biaryls from a single precursor. rsc.org This chemodivergent approach, which includes intramolecular hydrogen atom transfer (HAT) followed by either oxidative desaturation or radical cyclization, highlights the versatility of the benzamide scaffold. rsc.org Furthermore, the development of metal-free oxidation reactions, for instance using PhIO (iodosylbenzene), provides new methods for introducing functional groups like hydroxyls onto the aromatic rings of related benzamide structures. mdpi.com

Table 2: Examples of New Transformations for Halogenated Benzamide Scaffolds

| Transformation Type | Catalyst/Reagent | Product Class | Reference |

|---|---|---|---|

| Aryl Radical 1,5-HAT/Oxidative Desaturation | Organic Photoredox Catalyst | Enamides | rsc.org |

| Aryl Radical 1,5-HAT/Radical Annulation | Organic Photoredox Catalyst | Isoindolinones | rsc.org |

| Aryl Radical Ipso-Substitution | Organic Photoredox Catalyst | Biaryls | rsc.org |

| PhIO-Mediated Oxidation | Iodosylbenzene (PhIO) | Hydroxyphenoxy Benzamides | mdpi.com |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are invaluable for this purpose. These methods provide real-time data on the formation of intermediates and products, offering insights that are not available from traditional endpoint analysis.

For reactions involving phosphine-based reagents, such as in some amidation protocols, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. It can be used to observe the in situ formation of key intermediates like chloro- and imido-phosphonium salts and subsequent (acyloxy)-phosphonium species, helping to elucidate the reaction pathway. nih.gov The integration of various spectroscopic methods allows for a comprehensive analysis of complex reaction networks, aiding in the rational design of improved synthetic protocols.

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of new reactions and novel derivatives of this compound, researchers are increasingly turning to automated synthesis and high-throughput experimentation (HTE). acs.org HTE allows for the parallel execution of a large number of experiments, making it possible to rapidly screen a wide array of catalysts, reagents, solvents, and reaction conditions. nih.govpurdue.edu

This approach is particularly well-suited for complex challenges in process chemistry, enabling faster optimization without sacrificing the quality of the results. acs.org Modern HTE platforms can be coupled with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), allowing for the screening of hundreds of unique reaction conditions in minutes. purdue.edu Software tools have also been developed to facilitate the design, execution, and analysis of these large experimental arrays, making the technology more accessible. chemrxiv.org The integration of HTE is crucial for efficiently navigating the vast parameter space involved in developing new transformations for scaffolds like this compound and for quickly identifying optimal conditions for synthesizing libraries of related compounds for further study. acs.orgchemrxiv.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 10-aryl-10H-phenothiazine |

| TEMPO (2,2,6,6-tetramethylpiperidine nitroxide) |

| Iodosylbenzene (PhIO) |

| Diatomite earth |

| Chloro-phosphonium salts |

| Imido-phosphonium salts |

| (Acyloxy)-phosphonium salts |

| Enamides |

| Isoindolinones |

常见问题

Basic Research Questions

Q. What synthetic routes are available for 2-bromo-3,6-difluorobenzamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A common approach involves halogenation of fluorinated benzamide precursors. For example, selective bromination of 3,6-difluorobenzamide using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C can yield the target compound. Optimization requires careful control of stoichiometry (1.1–1.3 equiv Br2 source) and reaction time (6–12 hrs) to minimize over-bromination .

- Advanced Note : Bio-catalytic methods using Rhodococcus ruber resting cells have shown high chemoselectivity for fluorobenzamide derivatives, though bromination efficiency in such systems remains understudied .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : Critical for confirming substitution patterns. For example, <sup>19</sup>F NMR signals at δ −110 to −115 ppm (meta-F) and δ −120 to −125 ppm (para-F) distinguish fluorine positions .

- X-ray crystallography : Resolves steric effects from bromine and fluorine substituents, aiding in crystal structure prediction for material science applications .

- HPLC-MS : Validates purity (>95%) and detects trace byproducts like debrominated or di-brominated analogs .

Advanced Research Questions

Q. How does this compound participate in Pd-catalyzed C–H functionalization reactions?

- Mechanistic Insight : In Pd<sup>II</sup>-mediated catalysis, the compound acts as a directing group via ligand exchange. For instance, Pd<sup>II</sup>-peroxo complexes react with its amide group to form Pd<sup>II</sup>-bisamidate intermediates, enabling site-selective C–H imidation. The bromine atom enhances electrophilicity, stabilizing transition states during oxidative addition .

- Experimental Design : Use <sup>1</sup>H–<sup>15</sup>N HMBC NMR to track ligand exchange kinetics. Vary ligand basicity (e.g., OAc vs. TFA) to quantify effects on catalytic turnover (Figure 9B in ).

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzamides?

- Data Reconciliation : Discrepancies often arise from impurity profiles or assay conditions. For example:

- Purity Thresholds : Bioactivity assays require ≥98% purity (HPLC-validated) to exclude confounding effects from trace 3,6-difluorobenzamide or brominated byproducts .

- Solvent Effects : DMSO concentrations >0.1% in cell-based assays can artificially suppress activity. Use low-DMSO protocols or corroborate with orthogonal assays (e.g., SPR binding) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodology :

- DFT Calculations : Compute Fukui indices to identify electrophilic hotspots (e.g., C-2 bromine vs. C-6 fluorine).

- Kinetic Studies : Compare activation energies for SNAr with amines (e.g., morpholine) in polar solvents (THF vs. DCM). Experimental validation via <sup>19</sup>F NMR kinetic profiling is essential .

Application-Oriented Questions

Q. What role does this compound play in designing enzyme inhibitors?

- Case Study : The bromine atom serves as a hydrogen bond acceptor surrogate in kinase inhibitors (e.g., targeting EGFR<sup>T790M</sup>). Structure-activity relationship (SAR) studies show that 3,6-difluoro substitution improves solubility, while bromine enhances target residence time via halogen bonding .

Q. How can isotopic labeling (e.g., <sup>2</sup>H, <sup>13</sup>C) of this compound aid in metabolic tracing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。